1,3-Bis(1,2,4-triazol-1-yl)propan-2-one
Description
Overview of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one in Contemporary Chemical Research
The primary significance of this compound in the scientific field is its role as a key chemical intermediate. It is notably applied in the synthesis of more complex triazole-based antifungal agents. google.com A prominent example of its relevance is its identification as a known impurity and synthetic precursor in the production of Fluconazole (B54011), a widely used antifungal medication. nih.gov Fluconazole's structure features a 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol backbone, highlighting the structural relationship. researchgate.netsigmaaldrich.com The presence of this compound as an impurity is of interest in pharmaceutical quality control and process chemistry.
Beyond its role as a precursor, its molecular architecture—a central ketone functional group symmetrically flanked by two nitrogen-rich heterocyclic rings—makes it a model compound for studying the electronic interactions between these moieties. The bis-triazole structure also suggests its potential use as a bidentate ligand in coordination chemistry, capable of forming complexes with various metal ions, a field of active research for related bis-triazole systems. scispace.commdpi.comresearchgate.net
Academic Context of Triazole-Containing Compounds in Organic Synthesis and Beyond
The triazole ring system, existing as two primary isomers (1,2,3-triazole and 1,2,4-triazole), is a foundational scaffold in modern chemistry. nih.govmdpi.com These five-membered heterocycles are not merely chemical curiosities; they are integral components in a vast array of functional molecules. nih.gov
In medicinal chemistry, the triazole motif is a "privileged structure" found in numerous therapeutic agents. semanticscholar.orgresearchgate.net Compounds containing the 1,2,4-triazole (B32235) ring, in particular, are known for their potent and diverse biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. semanticscholar.orgnih.govacarindex.com The success of drugs like Fluconazole and Itraconazole has cemented the importance of this heterocycle in drug discovery. semanticscholar.org The triazole rings often enhance a molecule's metabolic stability and its ability to form hydrogen bonds with biological targets like enzymes. mdpi.comnih.gov
Beyond pharmaceuticals, triazole derivatives are crucial in materials science for the development of coordination polymers and metal-organic frameworks (MOFs). mdpi.com Their multiple nitrogen atoms act as excellent coordination sites for metal ions, enabling the construction of materials with unique photoluminescent, magnetic, and gas adsorption properties. mdpi.com In agrochemistry, triazoles are utilized in fungicides and herbicides, while in organic synthesis, they serve as stable and reliable linkers and functional groups. nih.govnih.gov
Historical Development of Synthetic Methodologies for Bis-Triazole Systems
The synthesis of molecules containing two triazole rings, known as bis-triazoles, has evolved significantly over time, driven by the need for more efficient, scalable, and environmentally benign methods.
A specific, established method for synthesizing this compound involves a two-step process. It begins with the reaction of a protected 1,3-dihaloacetone, such as a ketal derivative, with an alkaline salt of 1,2,4-triazole in an organic solvent. This substitution reaction is followed by the acidic hydrolysis of the ketal protecting group to reveal the central ketone, yielding the final product. google.com
Historically, the synthesis of heterocyclic compounds often relied on condensation reactions that required harsh conditions and sometimes produced low yields or mixtures of products. The development of more controlled and versatile synthetic routes has been a major focus of organic chemistry. For 1,2,3-triazole systems, the advent of the Huisgen 1,3-dipolar cycloaddition was a landmark, which was later refined into the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.govfrontiersin.org This reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity.
For 1,2,4-triazole systems, synthetic strategies often involve the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms, such as amidrazones or hydrazides. mdpi.comzsmu.edu.ua The synthesis of bis-1,2,4-triazoles can be achieved by using starting materials that contain two of these precursor functionalities or by linking two pre-formed triazole rings together. mdpi.comresearchgate.net Modern approaches focus on multi-component reactions and the use of greener technologies like microwave or ultrasound-assisted synthesis to improve efficiency and reduce waste. nih.gov
| Methodology | Triazole Type | General Description | Key Advantages |
|---|---|---|---|
| Classical Condensation | 1,2,4-Triazole | Cyclization of precursors like hydrazides with other reagents under heat. | Fundamental, established routes. |
| Nucleophilic Substitution | 1,2,4-Triazole | Reacting a di-halogenated alkane with triazole salts, as seen for the title compound. google.com | Direct formation of C-N bonds. |
| Huisgen Cycloaddition (CuAAC) | 1,2,3-Triazole | Copper-catalyzed reaction between a di-azide and a terminal alkyne (or vice-versa). mdpi.comfrontiersin.org | High yield, high regioselectivity, mild conditions ("click chemistry"). |
| Multi-component Reactions | Various | One-pot reactions combining three or more starting materials to form the final product. researchgate.net | High efficiency, reduced purification steps. |
Structural Features of this compound and its Implications for Reactivity
The chemical behavior of this compound is dictated by the interplay of its three primary structural components: the central ketone group, the two methylene (B1212753) bridges, and the two terminal 1,2,4-triazole rings.
The ketone's carbonyl group (C=O) is a site of electrophilicity, making it susceptible to attack by nucleophiles. This is the key site of reaction when it serves as a precursor to Fluconazole, where a Grignard reagent attacks the carbonyl carbon to form a tertiary alcohol. researchgate.net The hydrogens on the α-carbons (the methylene groups) are rendered acidic due to the electron-withdrawing nature of both the adjacent carbonyl group and the triazole rings, making them potential sites for enolate formation under basic conditions. nih.gov
The two 1,2,4-triazole rings are nitrogen-rich, aromatic heterocycles. They are generally stable to metabolic degradation and possess electron-withdrawing characteristics. nih.gov Crucially, the unshared electron pairs on the nitrogen atoms (specifically the N4 position) allow the triazole rings to function as ligands in coordination chemistry. mdpi.com The presence of two such rings connected by a flexible propanone linker allows the molecule to act as a chelating bidentate ligand, binding to a single metal center, or as a bridging ligand, connecting two different metal centers to form larger polynuclear structures or coordination polymers. scispace.comresearchgate.net This dual functionality—a reactive organic core and metal-coordinating peripheral groups—makes it a versatile building block in both organic and inorganic synthesis.
| Structural Feature | Description | Implication for Reactivity |
|---|---|---|
| Ketone (C=O) Group | Central electrophilic carbonyl functional group. | Primary site for nucleophilic addition reactions (e.g., Grignard reagents, hydride reagents). nih.gov |
| α-Methylene (-CH₂-) Bridges | Carbons adjacent to the ketone and triazole rings. | Possess acidic protons, allowing for enolization or deprotonation to form carbanions. nih.gov |
| 1,2,4-Triazole Rings | Two terminal, nitrogen-rich aromatic heterocycles. | Act as electron-withdrawing groups, increasing the acidity of α-hydrogens. The nitrogen atoms can act as donors (ligands) for metal coordination. mdpi.com |
| Overall Structure | Symmetrical bis-triazole linked by a flexible three-carbon chain. | Potential to act as a bidentate chelating or bridging ligand in the formation of metal complexes. scispace.com |
Referenced Chemical Compounds
| Compound Name |
|---|
| This compound |
| Fluconazole |
| Itraconazole |
| 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol |
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(1,2,4-triazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c14-7(1-12-5-8-3-10-12)2-13-6-9-4-11-13/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIIJSWEPRYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266711 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98414-56-3 | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98414-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis-1H-[1,2,4]-triazol-1-yl-propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Retrosynthetic Analysis and Strategic Disconnections for the Propanone Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. scitepress.org For 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the most logical disconnections are the two carbon-nitrogen (C-N) bonds linking the central propanone unit to the 1,2,4-triazole (B32235) rings.
This disconnection strategy simplifies the molecule into two fundamental synthons: a propanone-based electrophile and a nucleophilic 1,2,4-triazole equivalent. The propanone synthon is a three-carbon chain with electrophilic centers at the first and third positions (C1 and C3). The corresponding synthetic equivalent for this dicationic synthon is typically a 1,3-dihalogenated propan-2-one derivative. The nucleophilic synthon is the 1,2,4-triazole anion, which can be generated from 1H-1,2,4-triazole.
A further strategic consideration involves protecting the ketone functional group on the propanone core. Ketones can be sensitive to the basic conditions often used in alkylation reactions. Therefore, a more refined retrosynthetic approach involves disconnecting a protected version of the target molecule, specifically a ketal, which can later be hydrolyzed to reveal the ketone. ic.ac.uklibretexts.org This leads to a 1,3-dihaloacetone ketal as the ideal precursor for the propanone core.
Precursor Design and Selection for the 1,2,4-Triazole Moieties
The design of precursors for the 1,2,4-triazole moieties focuses on 1H-1,2,4-triazole as the primary starting material. The 1,2,4-triazole ring system possesses multiple nitrogen atoms that can act as nucleophiles. researchgate.netnih.gov However, for the synthesis of the N1-substituted product, reaction conditions are chosen to favor this isomer.
To enhance its nucleophilicity and facilitate the desired alkylation reaction, 1H-1,2,4-triazole is typically converted into its alkaline salt, such as the sodium or potassium salt. google.com This is achieved by treating 1H-1,2,4-triazole with a suitable base, such as sodium hydride or potassium carbonate. The resulting triazolide anion is a more potent nucleophile, ready to react with the electrophilic propanone precursor.
Direct Synthesis Routes from Simpler Feedstocks
The forward synthesis, guided by the retrosynthetic analysis, primarily involves the alkylation of 1,2,4-triazole with a suitable three-carbon electrophile.
Alkylation Reactions of 1,2,4-Triazole with Halogenated Propanone Derivatives
The alkylation of 1,2,4-triazole with dihalogenated propanones is a direct method for constructing the target molecule's backbone. However, the reactivity of the unprotected ketone can lead to side reactions. A more controlled and higher-yielding approach involves the use of a ketone-protected derivative. google.com
A patented and effective method for synthesizing this compound involves a two-step process starting with a protected dihaloacetone. google.com The first step is a double nucleophilic substitution reaction. An alkaline salt of 1H-1,2,4-triazole is reacted with a ketal of a 1,3-dihaloacetone, such as 1,3-dichloro-2,2-dimethoxypropane. google.com
The reaction is typically carried out in an organic solvent at elevated temperatures, ranging from 80°C to 200°C. google.com The use of the 1,2,4-triazole salt enhances its nucleophilicity, enabling the displacement of the halide leaving groups on the propanone precursor. This results in the formation of the ketal-protected intermediate, 1,3-Bis(1,2,4-triazol-1-yl)-2,2-dialkoxypropane.
Table 1: Reaction Parameters for Ketal Alkylation
| Parameter | Description | Reference |
|---|---|---|
| Triazole Precursor | Alkaline salt of 1H-1,2,4-triazole | google.com |
| Propanone Precursor | Ketal of a 1,3-dihaloacetone (e.g., 1,3-dichloro-2,2-dimethoxypropane) | google.com |
| Solvent | Organic solvent | google.com |
| Temperature | 80°C - 200°C | google.com |
| Product | Ketal-protected intermediate (e.g., 2,2-dimethoxy-1,3-bis(1H-1,2,4-triazol-1-yl)propane) | google.com |
The second step of the synthesis is the deprotection of the ketone functional group. The ketal intermediate formed in the previous step is subjected to hydrolysis in a concentrated mineral acid medium, such as hydrochloric acid. google.comyoutube.comchemistrysteps.com This reaction cleaves the ketal, regenerating the carbonyl group and yielding the final product, this compound, which can be isolated as its hydrochloride salt. google.com
Table 2: Ketal Hydrolysis Conditions
| Parameter | Description | Reference |
|---|---|---|
| Starting Material | Ketal-protected intermediate | google.com |
| Reagent | Concentrated mineral acid (e.g., HCl) | google.com |
| Reaction Type | Hydrolysis | ic.ac.ukgoogle.comchemistrysteps.com |
| Final Product | this compound | google.com |
Multi-Component Reaction Approaches to Triazole-Substituted Ketones
While the stepwise alkylation is a well-documented route, multi-component reactions (MCRs) represent an alternative strategy in organic synthesis for building complex molecules in a single step. researchgate.net For triazole-substituted ketones, MCRs could theoretically involve combining a ketone, an amine, and an azide (B81097) source, or other suitable building blocks, to form the triazole ring and attach it to the ketone scaffold simultaneously. thieme-connect.comnih.gov
For instance, some MCRs for synthesizing 1,2,3-triazoles involve the reaction of enolizable ketones, primary amines, and organic azides. thieme-connect.com Although specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs offer a potential pathway for future synthetic exploration, aiming for higher atom economy and reduced step counts. researchgate.net
Nucleophilic Substitution Strategies at the Propanone Backbone
The primary and most established method for the synthesis of this compound involves a nucleophilic substitution reaction at the propanone backbone. This strategy typically utilizes a 1,3-dihaloacetone derivative as the electrophilic substrate and an alkaline salt of 1H-1,2,4-triazole as the nucleophile. google.com
Nucleophilic displacement: A ketal of a 1,3-dihaloacetone reacts with an alkali metal salt of 1H-1,2,4-triazole.
Hydrolysis: The resulting ketal intermediate is treated with a strong acid to afford the final ketone product.
Optimization of Reaction Conditions and Process Parameters
The efficiency and viability of the synthesis of this compound are highly dependent on the careful optimization of several key reaction parameters.
Solvent Selection and Optimization for Reaction Efficiency
The choice of solvent is critical in the nucleophilic substitution reaction for the synthesis of the target compound. The solvent must be capable of dissolving the reactants, particularly the alkaline salt of 1,2,4-triazole, to facilitate the reaction. A Spanish patent outlines the use of an organic solvent for this process. google.com While specific examples for this exact reaction are not extensively detailed in publicly available literature, general principles of N-alkylation of triazoles suggest that polar aprotic solvents are often effective. researchgate.net In the synthesis of related bis-triazole compounds, solvents such as N,N-dimethylformamide (DMF) have been successfully employed. nih.gov
| Solvent | Potential Advantages | Potential Disadvantages |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Good at solvating salts, high boiling point allowing for a wide temperature range. | High boiling point can make removal difficult, potential for decomposition at high temperatures. |
| Acetonitrile | Lower boiling point for easier removal, relatively polar. | May have lower solubility for some inorganic salts compared to DMF. |
| Dimethyl sulfoxide (B87167) (DMSO) | Excellent solvating power for a wide range of reactants. | Very high boiling point, can be difficult to remove completely. |
Temperature and Pressure Effects on Yield and Selectivity
Temperature plays a significant role in the rate and yield of the synthesis. The reaction is typically carried out at elevated temperatures, with a broad range of 80 °C to 200 °C being cited in the patent literature. google.com The optimal temperature will depend on the specific reactants and solvent used. Higher temperatures generally lead to faster reaction rates but may also promote the formation of side products or decomposition of the desired product. There is no specific information available in the searched literature regarding the effects of pressure on the yield and selectivity of this particular reaction.
| Temperature Range (°C) | General Observations |
|---|---|
| 80 - 120 | Generally requires longer reaction times but may lead to higher selectivity with fewer byproducts. |
| 120 - 200 | Faster reaction rates can be achieved, but there is an increased risk of thermal decomposition and side reactions. |
Role of Catalysts in Promoting Synthesis
Catalysts are employed to facilitate the nucleophilic substitution reaction. google.com While the specific catalyst for the synthesis of this compound is not explicitly named in the primary patent, phase-transfer catalysts (PTCs) are commonly used in the N-alkylation of triazoles. bas.bg PTCs, such as quaternary ammonium (B1175870) salts, can enhance the rate of reaction between the water-soluble triazole salt and the organic-soluble dihaloacetone derivative by transporting the nucleophile into the organic phase. In the synthesis of other 1,2,4-triazole derivatives, catalysts such as potassium carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been utilized as bases to promote the alkylation. researchgate.net For the synthesis of fluconazole (B54011), of which the target compound is an intermediate, nano-silica sulfuric acid has been used as a green and mild catalyst in certain steps. bas.bg
| Catalyst Type | Potential Role | Examples |
|---|---|---|
| Phase-Transfer Catalyst | Facilitates the transfer of the triazole anion to the organic phase. | Tetrabutylammonium bromide |
| Base | Deprotonates the 1,2,4-triazole, generating the nucleophile in situ. | Potassium carbonate, DBU |
| Acid Catalyst | Can activate the electrophile. | Nano-silica sulfuric acid |
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance to reduce environmental impact and improve process safety and efficiency.
Solvent-Free Synthesis
Solvent-free synthesis is a key principle of green chemistry that aims to eliminate the use of volatile and often hazardous organic solvents. While a specific solvent-free synthesis for this compound has not been detailed in the available literature, related methodologies for other triazole compounds suggest its potential feasibility. For instance, mechanochemical synthesis, a solvent-free technique involving grinding or milling of reactants, has been successfully employed for the synthesis of various triazole derivatives. nih.gov This approach can lead to shorter reaction times, higher yields, and a significant reduction in waste. The alkylation of pyrazole (B372694) has been achieved through phase-transfer catalysis without a solvent, indicating that similar strategies could potentially be adapted for the synthesis of the target compound. bas.bg
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.zasemanticscholar.org This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. semanticscholar.org While specific literature on the microwave-assisted synthesis of this compound is not abundant, the synthesis of various other 1,2,4-triazole derivatives has been successfully achieved using this technology. nih.govmdpi.com
The general approach involves the reaction of a suitable precursor with 1,2,4-triazole in a sealed vessel under microwave irradiation. For instance, the synthesis of N-substituted 3-amino-1,2,4-triazoles has been accomplished by reacting key intermediates with hydrazines under microwave conditions, resulting in yields ranging from 34–70%. researchgate.net In a typical setup, the reactants are dissolved in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and subjected to microwave irradiation at a specific power and temperature for a short duration. scielo.org.za The application of microwave heating can significantly reduce reaction times from hours to minutes. nih.gov
A proposed microwave-assisted synthesis of this compound could involve the reaction of a protected 1,3-dihaloacetone with an alkali salt of 1,2,4-triazole in a polar solvent. The use of microwave irradiation would likely accelerate the nucleophilic substitution reaction, followed by an acid-catalyzed deprotection to yield the final product.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |
| Yield | Moderate to good | Often higher yields semanticscholar.org |
| Heating | Conduction and convection (less efficient) | Direct dielectric heating (highly efficient) semanticscholar.org |
| Reaction Conditions | Often requires high boiling point solvents | Can be performed in lower boiling point solvents under pressure |
| Side Reactions | More prone to side product formation | Often cleaner reactions with fewer byproducts |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields. nih.govnih.gov The physical phenomena of cavitation—the formation, growth, and implosion of bubbles in a liquid—generate localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov
For the synthesis of 1,2,4-triazole derivatives, ultrasound irradiation has been shown to be effective in promoting the coupling of precursors. For example, the synthesis of 1,2,4-triazole coupled acetamide (B32628) derivatives was achieved with yields of 65-80% in 39-80 minutes under ultrasound irradiation, compared to 10-36 hours with conventional methods. nih.gov
A potential ultrasound-assisted synthesis of this compound could involve the sonication of a mixture of a 1,3-dihalopropan-2-one derivative and the sodium salt of 1,2,4-triazole in a suitable solvent. The ultrasonic waves would facilitate the intimate mixing of reactants and enhance the rate of the substitution reaction. Following the reaction, a standard work-up procedure would be required to isolate the desired product.
Table 2: Potential Advantages of Ultrasound-Assisted Synthesis for this compound
| Feature | Description |
|---|---|
| Increased Reaction Rate | Cavitational collapse provides the energy to overcome activation barriers, leading to faster reactions. nih.gov |
| Milder Conditions | Reactions can often be carried out at lower temperatures, minimizing the formation of byproducts. |
| Improved Yields | Enhanced reactivity and reduced side reactions can lead to higher product yields. nih.gov |
| Energy Efficiency | Ultrasound can be a more energy-efficient method compared to prolonged heating. |
| Green Chemistry | The use of milder conditions and potentially less solvent aligns with the principles of green chemistry. nih.gov |
Isolation and Purification Techniques for Synthetic Products
The isolation and purification of the synthesized this compound are critical steps to obtain a product of high purity, which is essential for its use as a chemical intermediate. A common procedure involves an initial work-up followed by purification techniques such as crystallization or chromatography.
A typical isolation process, as described for a similar compound, 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol, involves evaporating the solvent after the reaction is complete. google.com The resulting residue is then dissolved in water and washed with an organic solvent like ethyl acetate (B1210297) to remove nonpolar impurities. google.com The aqueous layer containing the desired product, often as a salt, can then be further processed. For this compound, after the hydrolysis of the ketal group in a concentrated mineral acid medium, the product can be isolated. google.com
For further purification, column chromatography is a highly effective method. Silica (B1680970) gel is a commonly used stationary phase for the purification of polar compounds like triazole derivatives. researchgate.net A suitable eluent system, likely a mixture of polar and non-polar solvents, would be used to separate the target compound from any remaining starting materials or byproducts. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-dihaloacetone |
| 1H-1,2,4-triazole |
| 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol |
| Ethyl acetate |
| Dimethylformamide (DMF) |
| Ethanol |
Chemical Reactivity and Mechanistic Studies of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Reaction Mechanisms Involving the Triazole Heterocycle
The 1,2,4-triazole (B32235) ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. chemicalbook.com This structure possesses a unique electronic distribution that dictates its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Reactivity at Triazole Nitrogen Atoms
The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them potential nucleophilic sites. youtube.com In the case of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, the triazole rings are already substituted at the N1 position by the propanone backbone. This leaves the nitrogen atoms at the N2 and N4 positions as available centers for nucleophilic attack.
The N4 atom in a 1H-1,2,4-triazole system is generally considered the most nucleophilic site. chemicalbook.com However, in 1-substituted triazoles, the electronic environment influences the relative nucleophilicity of the remaining nitrogens. Studies on similar 1-substituted 1,2,4-triazoles have shown that quaternization reactions, such as alkylation with alkyl halides, can proceed at both the N2 and N4 positions, leading to the formation of triazolium salts. acs.org The reaction typically follows an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent. youtube.com The selectivity of the attack can be influenced by the nature of the electrophile and the reaction conditions. acs.org
Table 1: Potential Nucleophilic Reactions at the Triazole Nitrogen
| Reaction Type | Reagent Example | Product Type | Description |
|---|---|---|---|
| Quaternization | Alkyl Halide (e.g., CH₃I) | Triazolium Salt | The N2 or N4 atom attacks the alkyl halide, forming a new N-C bond and a positively charged triazolium ring. acs.org |
| Protonation | Strong Acid (e.g., HCl) | Triazolium Salt | The N4 atom is readily protonated to form a triazolium chloride salt. chemicalbook.com |
Electrophilic Attack and Substitutions on the Triazole Rings
Due to the presence of three electronegative nitrogen atoms, the carbon atoms within the 1,2,4-triazole ring are electron-deficient (π-deficient). chemicalbook.comnih.gov This characteristic makes the carbon atoms susceptible to nucleophilic attack rather than electrophilic substitution. nih.gov Consequently, electrophilic attacks on the 1,2,4-triazole ring occur exclusively at the electron-rich nitrogen atoms. chemicalbook.comnih.gov
For this compound, where the N1 position is blocked, electrophilic attack will preferentially occur at the N4 position, which has the highest electron density. chemicalbook.com This reaction leads to the formation of a cationic triazolium species. A common example of such a reaction is protonation by strong acids. chemicalbook.com
Reactivity at the Propanone Carbonyl Group
The ketone functional group within the propanone bridge is a primary site of chemical reactivity, characterized by the polar nature of its carbon-oxygen double bond. masterorganicchemistry.com
Nucleophilic Addition Reactions to the Ketone
The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. wikipedia.orglibretexts.org Nucleophilic addition to the carbonyl group is a fundamental reaction where the nucleophile attacks the carbonyl carbon, causing the C=O π-bond to break and the carbon to change hybridization from sp² to sp³. masterorganicchemistry.com
In this compound, the electrophilicity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing nature of the two adjacent triazolylmethyl groups. This activation makes the ketone more reactive towards nucleophiles compared to simple aliphatic ketones. masterorganicchemistry.com
A critical application of this reactivity is in the synthesis of the antifungal drug fluconazole (B54011). This process involves the nucleophilic addition of a Grignard reagent, 1-bromo-2,4-difluorobenzene, to the carbonyl carbon of this compound. The reaction creates a new carbon-carbon bond and, after workup, yields the tertiary alcohol that is characteristic of fluconazole. semanticscholar.org
Table 2: Examples of Nucleophilic Addition to Ketones
| Nucleophile Type | Reagent Example | Product Type | Mechanism |
|---|---|---|---|
| Organometallics | Grignard Reagent (R-MgX) | Tertiary Alcohol | Irreversible addition of a carbanion to the carbonyl carbon. youtube.com |
| Hydrides | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin | Reversible addition of a cyanide ion (CN⁻) to the carbonyl carbon. libretexts.org |
Carbonyl Reduction Pathways
The ketone group can be readily reduced to a secondary alcohol. wikipedia.orgyoutube.com This transformation is a cornerstone of organic synthesis and is typically achieved using metal hydride reagents. libretexts.org
For this compound, reduction yields 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. semanticscholar.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated during a workup step with water or a mild acid to give the final alcohol product. libretexts.orglibretexts.org
Table 3: Common Reagents for Ketone Reduction
| Reagent | Formula | Strength/Selectivity | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. youtube.com | Alcoholic solvents (e.g., methanol (B129727), ethanol). libretexts.org |
| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces ketones, esters, and carboxylic acids. youtube.com | Anhydrous ether solvent, followed by aqueous/acidic workup. libretexts.org |
Enolization and Alpha-Carbon Reactivity
Ketones that possess hydrogen atoms on the carbons adjacent to the carbonyl group (α-carbons) can undergo tautomerization to form an enol. chemistry.coach The α-protons are acidic and can be removed by a base to generate a resonance-stabilized enolate anion. baylor.edu The enolate is a potent nucleophile that can react at the α-carbon. chemistry.coach
In this compound, the α-carbons are the two methylene (B1212753) (CH₂) groups. The acidity of the α-protons on these carbons is significantly increased due to the combined electron-withdrawing inductive effects of both the adjacent carbonyl group and the 1,2,4-triazol-1-yl substituent. This enhanced acidity facilitates the formation of the corresponding enolate under basic conditions.
Once formed, the enolate can participate in various reactions, including:
Alkylation: Reaction with an alkyl halide to form a new C-C bond at the α-carbon. chemistry.coach
Halogenation: Reaction with halogens (e.g., Br₂) in the presence of acid or base to introduce a halogen atom at the α-position. msu.edumasterorganicchemistry.com
Aldol (B89426) Addition: The enolate can act as a nucleophile, attacking another carbonyl compound to form a β-hydroxy ketone. baylor.edu
The reactivity of the α-carbon provides a pathway to further functionalize the backbone of the molecule, opening avenues for the synthesis of a wide range of derivatives.
Acid-Base Properties and Protonation States of the Compound
The acid-base characteristics of this compound are dictated by the two 1,2,4-triazole rings and the alpha-hydrogens adjacent to the ketone group. The 1,2,4-triazole moiety is amphoteric, capable of being both protonated and deprotonated.
The basicity of the triazole rings is attributed to the lone pairs of electrons on the nitrogen atoms. In an aqueous solution, 1,2,4-triazole is a weak base. chemicalbook.comwikipedia.org The pKa for the protonated form of 1,2,4-triazole is approximately 2.45. wikipedia.org For 1-alkyl-1,2,4-triazoles, the basicity is of a similar order of magnitude. researchgate.net In this compound, the nitrogen atoms at the 4-position of the triazole rings are the most likely sites for protonation in acidic conditions. chemicalbook.comdnu.dp.ua This is due to the higher electron density at this position in 1-substituted triazoles. thieme-connect.de
The acidity of the compound is primarily associated with the protons on the carbons alpha to the carbonyl group (the methylene bridges). These protons are activated by the electron-withdrawing effect of the adjacent ketone. In the presence of a strong base, a proton can be abstracted to form an enolate ion. This enolate is stabilized by resonance, with the negative charge delocalized onto the oxygen atom of the carbonyl group. The acidity of these protons is a key factor in some of the derivatization reactions of the ketone moiety.
Additionally, the parent 1H-1,2,4-triazole has an acidic NH proton with a pKa of 10.26. wikipedia.orgthieme-connect.de However, in this compound, the triazole rings are N-substituted, so this form of acidity is not present.
Table 1: Acid-Base Properties of 1,2,4-Triazole and Related Compounds
| Compound | pKa (Protonated form) | pKa (Neutral form) | Reference |
| 1,2,4-Triazole | 2.45 | 10.26 | wikipedia.org |
| 1H-1,2,4-Triazole | 2.39 | 9.97 | gatech.eduresearchgate.net |
| Imidazole (B134444) | 7.18 | 14.52 | gatech.edu |
This table presents pKa values for the parent 1,2,4-triazole and imidazole for comparison, providing context for the expected acid-base behavior of the triazole rings in the title compound.
Derivatization Strategies and Functional Group Transformations
The structure of this compound offers two primary sites for chemical modification: the central ketone group and the two peripheral triazole rings.
Modification of the Ketone Moiety
The ketone functional group is a versatile handle for a variety of chemical transformations.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1,3-Bis(1,2,4-triazol-1-yl)propan-2-ol. This transformation is a key step in the synthesis of the antifungal drug fluconazole, where the resulting hydroxyl group is subsequently displaced.
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.orgacademie-sciences.fryoutube.com For instance, the addition of Grignard reagents or organolithium compounds can introduce a variety of alkyl, aryl, or other organic fragments, leading to the formation of tertiary alcohols. masterorganicchemistry.com This approach is utilized in the synthesis of fluconazole analogs with different substituents. nih.gov
Reductive Amination: The ketone can undergo reductive amination to form the corresponding amine. This reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced. This provides a pathway to introduce nitrogen-containing functional groups.
Wittig Reaction: The Wittig reaction allows for the conversion of the ketone into an alkene, offering a method for carbon-carbon double bond formation at this position.
Aldol Condensation: The enolizable alpha-protons allow for aldol-type condensation reactions with aldehydes or ketones in the presence of an acid or base catalyst, enabling the elongation of the carbon chain.
Functionalization of the Triazole Rings
The 1,2,4-triazole rings in this compound are generally stable. nih.gov The N-alkylation at the 1-position, as is the case in this molecule, is a common derivatization of the parent triazole. researchgate.net Further functionalization of the N-substituted triazole rings is less common and would likely require harsh reaction conditions.
Electrophilic substitution on the triazole ring of N-alkylated 1,2,4-triazoles is difficult due to the electron-withdrawing nature of the ring system. If it were to occur, it would likely be directed to the C3 or C5 positions.
Kinetic and Thermodynamic Investigations of Key Reactions
Detailed kinetic and thermodynamic studies specifically for reactions involving this compound are not extensively available in the reviewed literature. However, the general principles governing the reactivity of its functional groups can be discussed.
The kinetics of nucleophilic addition to the ketone are influenced by both steric and electronic factors. libretexts.orgmasterorganicchemistry.com The presence of the two bulky bis(triazolyl)methyl groups adjacent to the carbonyl carbon may sterically hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to less substituted ketones. libretexts.org Electronically, the triazole rings are electron-withdrawing, which should enhance the electrophilicity of the carbonyl carbon and thus increase its reactivity towards nucleophiles. masterorganicchemistry.com
The thermodynamics of these addition reactions are dependent on the nature of the nucleophile and the stability of the resulting product. Reactions that lead to the formation of stable products, such as the reduction of the ketone to an alcohol, are generally thermodynamically favorable. The reversibility of nucleophilic addition depends on the basicity of the incoming nucleophile; strong bases like Grignard reagents lead to irreversible additions, while weaker, more stable nucleophiles can participate in reversible additions. masterorganicchemistry.com
For the triazole rings, thermodynamic data for various substituted 1,2,4-triazoles have been investigated, often in the context of energetic materials, which speaks to the inherent stability of the triazole ring. jocpr.comresearchgate.netresearchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. However, specific experimental NMR data for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one are not present in the surveyed literature.
¹H NMR Chemical Shift Analysis and Proton Connectivity
A ¹H NMR spectrum would be crucial for identifying the different types of protons and their connectivity within the molecule. Based on the structure of this compound, one would anticipate distinct signals for the methylene (B1212753) protons (CH2) adjacent to the carbonyl group and the triazole rings, as well as signals for the protons on the triazole rings themselves. The integration of these signals would confirm the number of protons in each unique chemical environment. Without experimental data, a detailed analysis of chemical shifts and coupling constants, which would reveal neighboring proton interactions, cannot be performed.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Similarly, a ¹³C NMR spectrum is essential for mapping the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methylene carbons, and the carbons within the two triazole rings. The chemical shifts of these carbons would provide valuable information about their electronic environments. The absence of this data in the literature precludes the creation of a data table and a detailed interpretation of the carbon skeleton.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the complete structure of a molecule by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would link protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds), which is critical for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.
The lack of any published 2D NMR data for this compound makes a complete and verified structural assignment impossible to present.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C7H8N6O). While the nominal mass is known, experimental HRMS data would offer a higher degree of confidence. Such data is not currently available in the public domain.
Fragmentation Pattern Analysis for Structural Features
The analysis of the fragmentation pattern in an MS experiment provides a molecular fingerprint, revealing characteristic structural motifs. Upon ionization, the molecular ion of this compound would be expected to fragment in predictable ways, such as cleavage adjacent to the carbonyl group or loss of the triazole rings. A detailed analysis of these fragments would corroborate the proposed structure. Unfortunately, no experimental mass spectra detailing these fragmentation pathways have been published.
Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways
Upon electrospray ionization (ESI), the molecule would likely be protonated to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 193. The most probable sites for protonation are the nitrogen atoms of the triazole rings or the carbonyl oxygen. The fragmentation of this precursor ion would likely proceed through several key pathways:
Alpha-Cleavage: A common fragmentation for ketones is the cleavage of the C-C bond adjacent to the carbonyl group. This could result in the loss of a triazolylmethyl radical (•CH₂-C₃H₂N₃) or the formation of a stable acylium ion.
Mc Lafferty Rearrangement: While less likely given the chain length, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer, leading to the elimination of a neutral triazole molecule.
Ring Fragmentation: The triazole rings themselves can undergo cleavage. A characteristic fragmentation of 1,2,4-triazoles involves the loss of N₂ or HCN, leading to smaller, stable fragment ions. researchgate.net
Cleavage of the Triazole-Methylene Bond: The bond between the triazole ring and the methylene bridge (N-CH₂) is another likely point of cleavage, leading to the formation of a triazole cation (m/z 69) or a larger fragment containing the propanone backbone.
A plausible fragmentation cascade, based on studies of similar structures, could involve the initial loss of one triazole moiety, followed by further decomposition of the remaining structure. researchgate.netwvu.edu The specific fragmentation pattern and the relative abundance of fragment ions would provide definitive structural confirmation. wvu.edunih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com The resulting spectra provide a unique "fingerprint" and allow for the identification of functional groups.
Identification of Characteristic Functional Group Frequencies
For this compound, the IR and Raman spectra would be characterized by vibrations corresponding to its ketone and triazole ring components. Although a specific spectrum for this compound is not published in the reviewed literature, the expected characteristic absorption bands can be predicted based on extensive studies of triazoles and ketones. nih.govnih.gov
Key functional group frequencies are anticipated as follows:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| C=O (Ketone) | Stretching | 1715 - 1730 | This is a strong, characteristic band in the IR spectrum. Its exact position can be influenced by adjacent groups. |
| C-H (Methylene) | Asymmetric & Symmetric Stretching | 2900 - 3000 | Vibrations from the -CH₂- groups of the propane (B168953) backbone. |
| C=N (Triazole Ring) | Stretching | 1500 - 1650 | The triazole ring exhibits several characteristic stretching vibrations in this region. |
| N-N (Triazole Ring) | Stretching | 1200 - 1350 | Stretching vibrations within the heterocyclic ring. |
| C-N (Triazole Ring) | Stretching | 1000 - 1250 | Vibrations involving the carbon-nitrogen bonds of the triazole rings. |
| Ring Breathing | Symmetric Vibration | 900 - 1100 | A collective vibration of the entire triazole ring, often referred to as a "marker band". nih.gov |
| C-H (Triazole Ring) | Out-of-plane Bending | 800 - 900 | Characteristic bending vibrations of the C-H bonds on the triazole rings. |
This table represents predicted values based on general spectroscopic principles and data for related compounds.
Studies on other 1,2,4-triazole (B32235) derivatives have identified specific "marker bands" that are characteristic of the triazole ring system, which would be expected in the spectrum of this compound as well. nih.govresearchgate.net The combination of a sharp ketone peak with the complex fingerprint region of the two triazole rings would be the defining feature of its vibrational spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. tanta.edu.eg The chromophores in this compound are the carbonyl group (C=O) and the two 1,2,4-triazole rings.
The expected electronic transitions include:
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group or the nitrogen atoms of the triazole rings, to an anti-bonding π* orbital. uzh.ch These transitions are typically of lower energy (occur at longer wavelengths) but have a low probability, resulting in weak absorption bands. uzh.ch
π → π* Transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital within the triazole rings. uzh.ch These transitions are generally higher in energy (occur at shorter wavelengths) and result in strong absorption bands. libretexts.org
The presence of two triazole rings and a central ketone group creates a molecule with multiple chromophores. The UV-Vis spectrum would likely show a weak absorption band at a longer wavelength (above 250 nm) corresponding to the n → π* transition of the carbonyl group, and more intense absorptions at shorter wavelengths (below 220 nm) corresponding to the π → π* transitions of the triazole rings. The lack of conjugation between the chromophores suggests that their absorptions would be largely additive rather than significantly shifted to longer wavelengths. libretexts.org
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the surveyed literature, data from the closely related dicationic structure, 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium), can provide insights into the likely conformation of the molecular backbone. nih.gov
Bond Lengths, Bond Angles, and Torsional Angles
In the analogous structure of the dication, the propane-diyl-bis-triazolium unit exhibits specific geometric parameters. nih.gov The bond lengths and angles within the triazolium rings are well-defined. It is important to note that in the target molecule, the presence of a central ketone and neutral triazole rings, as opposed to a methylene bridge and protonated triazolium rings, would alter these values, particularly around the central carbon atom.
Selected Geometric Parameters from an Analogous Dicationic Structure nih.gov
| Parameter | Atoms Involved | Value |
| Bond Angle | C—N(H)—N | 111.17 (12)°, 111.79 (11)° |
| Bond Angle | C—N—N(H) | 103.46 (12)°, 104.11 (12)° |
Data from 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium). The notation N(H) indicates a protonated nitrogen.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by intermolecular forces. In the crystal structure of the analogous dication, the packing is dominated by hydrogen bonds and other weak interactions. nih.gov Specifically, C—H···F and C—H···N contacts are observed. The C—H groups of the triazole rings act as hydrogen bond donors to nitrogen atoms on adjacent triazole rings, with H···N distances of 2.47 Å and 2.59 Å. nih.gov
For the neutral target compound, this compound, similar interactions would be expected to govern its crystal packing. The carbonyl oxygen is a potent hydrogen bond acceptor, and weak C—H···O and C—H···N hydrogen bonds are likely to be significant. Furthermore, π–π stacking interactions between the planar triazole rings of adjacent molecules may also play a role in stabilizing the crystal lattice, a feature commonly observed in triazole-containing compounds. researchgate.netmdpi.com
Theoretical and Computational Studies of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
No published studies were found that specifically apply quantum chemical calculations to determine the electronic structure and molecular geometry of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one.
Density Functional Theory (DFT) Applications for Ground State Properties
There are no available research articles detailing the use of Density Functional Theory to investigate the ground state properties of this compound.
Ab Initio Methods for High-Accuracy Calculations
A literature search did not yield any studies that have employed high-accuracy ab initio methods for calculations on this compound.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
No research has been published on the conformational analysis of this compound using molecular mechanics or molecular dynamics simulations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
There are no computational studies in the available literature that predict the NMR, IR, or UV-Vis spectroscopic parameters for this compound.
Computational Elucidation of Reaction Mechanisms and Transition States
A search of scientific literature revealed no computational investigations into the reaction mechanisms or transition states involving this compound.
Potential Energy Surface Mapping
No studies have been published that map the potential energy surface for any reaction involving this compound.
Barrier Heights and Reaction Rates
Detailed theoretical studies on the reaction kinetics, including the calculation of activation energy barriers and reaction rates specifically for this compound, are not extensively detailed in the available literature. However, computational chemistry provides a framework for understanding the reactivity of related bis(1,2,4-triazole) structures.
Theoretical investigations into similar nitrogen-rich heterocyclic compounds, such as 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol, have utilized computational methods to determine properties like the standard enthalpies of formation. acs.org These calculations, often performed at levels of theory like CBS-4M, are crucial for assessing the energetic properties of these molecules. acs.org For the broader class of 1,2,4-triazole (B32235) compounds, theoretical studies often focus on optimizing molecular geometries and understanding electronic properties, which are foundational to predicting reactivity. For instance, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to optimize the structures of bis-1,2,3-triazole derivatives to elucidate their physical parameters and stability. tandfonline.com Such computational approaches could be applied to this compound to model its reaction pathways, identify transition states, and calculate the associated energy barriers, thereby predicting its kinetic stability and reactivity in various chemical environments.
Molecular Modeling of Interactions with Non-Biological and Biological Targets (Purely Mechanistic)
Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a ligand, such as this compound or its derivatives, interacts with biological macromolecules like proteins or enzymes. These studies are purely mechanistic, aiming to elucidate the structural and energetic basis of molecular recognition.
Ligand-Receptor Binding Affinity Studies through Computational Docking
Computational docking is a key in silico method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often quantified as binding affinity or a docking score. pensoft.netsemanticscholar.org While specific docking studies for this compound are not prominent, extensive research on related 1,2,4-triazole derivatives highlights the utility of this approach.
Triazole derivatives are widely recognized for their role as inhibitors of enzymes like aromatase and cytochrome P450 14α-sterol demethylase (CYP51). nih.govnih.gov Molecular docking studies on these systems reveal critical interactions. For instance, in the inhibition of aromatase, the N4 atom of the triazole ring is often observed coordinating with the heme iron atom in the enzyme's active site. nih.gov Similarly, in studies of CYP51 inhibitors, the distance between the nitrogen atoms on the triazole ring and the iron atom of the heme group is a critical parameter for effective binding. frontiersin.orgnih.gov
Key interactions identified through docking studies of various triazole derivatives include:
Hydrogen Bonding : Interactions with amino acid residues such as Cys44, Asn142, and Gln189 have been observed in studies of triazole compounds targeting the SARS-CoV-2 main protease. researchgate.net
Hydrophobic Interactions : These are crucial for stabilizing the ligand in the binding pocket. frontiersin.org For example, π-cation interactions between the triazole ring and porphyrin of the heme group, or with residues like Arg115, have been noted. nih.gov
Electrostatic Interactions : Salt bridges and other electrostatic forces can contribute significantly to binding affinity. semanticscholar.org
The binding affinities, often expressed in kcal/mol, provide a quantitative measure of interaction strength. Lower binding energy values indicate a more favorable interaction. pensoft.net The following table summarizes representative binding affinity data from docking studies of various triazole derivatives against different biological targets.
| Compound Class | Target Protein | Representative Binding Affinity (kcal/mol) | Key Interacting Residues |
| Triazole Derivatives | Aromatase | -7.0 to -9.5 | HEM group, Arg115 |
| Triazole Derivatives | SARS-CoV-2 M-pro | -8.8 to -9.0 | His41, Thr45, Met49, Cys44 |
| 1,2,4-Triazole Acetamides | c-kit Tyrosine Kinase | -176.749 | Not specified |
| Benzimidazole Derivatives | CRF-1 Receptor | -6.889 | Tyr194, Trp287, Glu305, Glu196 |
This table is interactive. Click on the headers to sort the data.
Protein-Ligand Interaction Dynamics (if applicable for enzyme studies)
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. nih.gov MD simulations are particularly valuable for studying enzyme inhibitors, revealing the stability of the complex and the persistence of key interactions.
Furthermore, MD studies can elucidate:
Conformational Stability : Confirming that the ligand maintains its optimal binding conformation. nih.gov
Interaction Fingerprinting : Analyzing the duration and nature of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation. nih.gov
Solvent Accessibility : Calculating the solvent accessible surface area (SASA) to understand how the binding event alters the protein's exposure to the solvent. pensoft.net
In studies of triazole inhibitors with CYP51, MD simulations have been employed to understand the binding mechanism and the role of hydrophobic residues in forming a stable cavity for the inhibitor. frontiersin.orgnih.gov These dynamic studies provide a more realistic representation of the biological environment and can validate the binding poses predicted by docking. pensoft.net
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives to Understand Molecular Features for Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. proquest.comrsc.org For 1,2,4-triazole derivatives, numerous QSAR studies have been conducted to identify the key molecular features that govern their antifungal, anticancer, and enzyme inhibitory activities. nih.govrsc.orgresearchgate.net
These studies correlate biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) with various molecular descriptors. proquest.com These descriptors quantify different aspects of the molecule's structure and properties.
Commonly used descriptors in QSAR studies of triazole derivatives include:
Electronic Descriptors : Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy can be associated with higher activity, particularly in antifungal fluconazole (B54011) derivatives. semanticscholar.orgresearchgate.net Electrostatic potential also plays a role. proquest.com
Topological Descriptors : These describe the connectivity and shape of the molecule. The second-order molecular connectivity index (2χ) has been shown to be important for the antifungal activity of fluconazole derivatives. semanticscholar.orgresearchgate.net
Steric and Structural Descriptors : The presence or absence of specific functional groups and their positions significantly influences activity. For instance, QSAR analysis of triazole derivatives targeting breast cancer cells revealed that a non-substituted phenyl ring and specific indolyl substituents enhanced cytotoxic activity. researchgate.net
A typical QSAR model is expressed as a linear equation, such as those developed for fluconazole derivatives against C. albicans:
pMICca = 0.404 * LUMO + 2.848 semanticscholar.org
This model indicates that the antifungal activity (pMICca) is directly correlated with the LUMO energy. semanticscholar.org The statistical quality of QSAR models is assessed using parameters like the correlation coefficient (r²), which should be high, and the cross-validated correlation coefficient (q²), which indicates the model's predictive power. semanticscholar.orgresearchgate.net
The following table summarizes findings from various QSAR studies on 1,2,4-triazole derivatives.
| Biological Activity | Key Descriptors Identified | Correlation Coefficient (r or r²) | Reference |
| Antifungal (Fluconazole derivatives) | LUMO energy, 2χ (molecular connectivity index) | r = 0.874 - 0.892 | semanticscholar.org |
| Anticancer (Triazolo-thiadiazoles) | Electrostatic potential, Wiener Index | Not specified | proquest.com |
| α-Glucosidase Inhibition | Quantum chemical descriptors | Good correlation reported | rsc.org |
| Antifungal (Menthol-triazoles) | CoMFA steric and electrostatic fields | q² = 0.514, r² = 0.991 | nih.gov |
This table is interactive. Click on the headers to sort the data.
These QSAR studies provide a valuable framework for rationally designing new, more potent derivatives of this compound by optimizing the molecular features identified as crucial for a desired biological activity. researchgate.net
Applications of 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One in Non Clinical Research
Coordination Chemistry and Metal Complexation
The presence of multiple nitrogen atoms in the triazole rings of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one makes it an excellent ligand for coordinating with a variety of metal ions. This property is extensively utilized in the field of coordination chemistry to construct complex supramolecular architectures.
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
While direct research on this compound in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers is limited, the closely related ligand, 1,3-bis(1,2,4-triazol-1-yl)propane (btp), has been successfully employed. For instance, three-dimensional zinc-based coordination polymers have been synthesized using the flexible btp ligand. rsc.org These studies demonstrate the potential of bis(triazolyl)alkane-type ligands in constructing robust and porous frameworks. The coordination versatility of such ligands allows for the formation of diverse network topologies, which can be influenced by the choice of metal ion and reaction conditions.
Furthermore, a series of Co(II), Cu(II), Zn(II), and Ni(II) coordination polymers have been synthesized using a related ligand, 1,3-phenylenebis((1H-1,2,4-triazol-1-yl)methanone). nih.gov These findings suggest that the keto-functionalized bis(triazolyl) structure of this compound could also serve as a valuable component in the design and synthesis of novel MOFs and coordination polymers with potentially interesting properties for gas storage, separation, and catalysis.
Ligand Design for Selective Metal Ion Sequestration
The arrangement of nitrogen donor atoms in this compound provides a pre-organized binding site suitable for chelating metal ions. This characteristic is crucial for the design of ligands aimed at the selective sequestration of specific metal ions from a mixture. The flexibility of the propane (B168953) backbone allows the triazole rings to orient themselves to accommodate the coordination geometry of different metal ions. While specific studies on this compound for metal ion sequestration are not extensively documented, research on similar bis(triazole) ligands has shown their effectiveness in forming stable complexes with various transition metals. The coordination properties can be fine-tuned by modifying the spacer between the triazole units, which in this case is the propan-2-one group.
Transition Metal Complexes for Catalysis
Transition metal complexes incorporating triazole-based ligands are a significant area of research in catalysis. ejtas.com The electronic properties of the triazole rings can influence the catalytic activity of the metal center. While direct catalytic applications of this compound complexes are not widely reported, the broader class of bis(triazolyl) ligands has been used to create catalysts for various organic transformations. For example, transition metal complexes with triazole-derived N-heterocyclic carbene ligands have shown promise in catalysis. mdpi.com The structural and electronic features of this compound make it a promising candidate for developing new transition metal catalysts.
Catalytic Applications in Organic Transformations
Beyond its use in coordination with metal centers, this compound has potential applications in catalysis, both as an organocatalyst and as a precursor to more complex catalytic systems.
Precursor for Metal-Ligand Catalysts
This compound serves as a valuable precursor for the synthesis of more complex metal-ligand catalysts. By coordinating with various metal ions, it can form well-defined complexes that can then be employed in catalytic cycles. The synthesis of new triazole-bispidinone scaffolds and their metal complexes for catalytic applications highlights the utility of triazole-containing ligands in creating effective catalysts. nih.gov These complexes have been shown to be active in reactions such as the Henry reaction. The ability to systematically modify the ligand structure, for instance by reducing the ketone group to an alcohol, allows for the fine-tuning of the catalyst's steric and electronic properties, thereby influencing its activity and selectivity in various organic transformations.
Material Science and Nanotechnology Applications
Although direct research focusing on this compound in material science and nanotechnology is not extensively documented, the structural characteristics of the molecule suggest several promising avenues for investigation. The presence of two 1,2,4-triazole (B32235) rings and a central ketone group offers a versatile platform for the development of advanced materials.
Polymeric Materials Precursors
The bifunctional nature of this compound, with its two reactive triazole moieties, makes it a candidate as a monomer or cross-linking agent in the synthesis of novel polymers. Polymers incorporating the 1,2,4-triazole heterocycle are known for a range of valuable properties including high thermal stability, chemical resistance, and the ability to coordinate with metal ions. nih.govibm.comrsc.org
For instance, poly(1-vinyl-1,2,4-triazole) is noted for its hydrophilicity and complexation capabilities. nih.gov It is conceivable that this compound could be utilized to create polymers with a high density of triazole units, potentially leading to materials with enhanced thermal and mechanical properties. mdpi.com The synthesis of poly(arylene ether 1,2,4-triazole)s has demonstrated the creation of high-performance polymers with high glass transition temperatures and tensile strengths. kpi.ua
Table 1: Properties of Triazole-Containing Polymers
| Polymer Name | Key Properties | Potential Application Areas |
| Poly(1-vinyl-1,2,4-triazole) | High hydrophilicity, complexation ability, biocompatibility. nih.gov | Medical materials, drug delivery systems. nih.gov |
| Poly(arylene ether 1,2,4-triazole)s | High glass transition temperatures (182-242°C), good mechanical properties. kpi.ua | High-performance films and adhesives. kpi.ua |
| 1,2,3-Triazole Dense Polymers | High dipole moment, hydrogen bonding capability, metal ion ligation. mdpi.com | Functional polymers for various applications. mdpi.com |
This table illustrates the properties of polymers containing triazole rings to suggest the potential of polymers derived from this compound.
Surface Modification Agents for Advanced Materials
The 1,2,4-triazole rings in this compound can act as effective ligands for modifying the surfaces of various materials, including metals and metal oxides. This can be leveraged to create functional coatings with specific properties. The triazole moiety is known to be a component in creating antimicrobial and anti-fouling surfaces. rsc.org
By anchoring this compound or its derivatives onto a substrate, it may be possible to develop coatings that inhibit corrosion or prevent the growth of microorganisms. Research on other triazole-containing molecules has shown their effectiveness in creating functional coatings for a variety of applications, from anti-corrosive layers to biocompatible surfaces. rsc.org
Development of Chemosensors for Specific Analytes
The nitrogen atoms within the two 1,2,4-triazole rings of this compound provide potential coordination sites for metal ions and other analytes. This suggests its utility as a building block for chemosensors. researchgate.netsci-hub.se While specific studies on this compound are lacking, the broader class of triazole-based chemosensors is well-established for the detection of a variety of species. nih.govnih.govrsc.org
The general principle involves the triazole ring binding to a target analyte, which in turn induces a detectable signal, such as a change in color or fluorescence. The symmetrical structure of this compound could potentially lead to sensors with high selectivity and sensitivity.
Table 2: Examples of Triazole-Based Chemosensors
| Chemosensor Structure | Target Analyte | Detection Method |
| Chalcone-based 1,2,3-triazole | Pb(II) and Cu(II) ions | UV-Vis spectroscopy nih.govnih.gov |
| 5-Aminoisophthalate-based bis-1,2,3-triazole | Cu(II) ions | Fluorescence spectroscopy rsc.org |
| Rhodamine-based 1,2,3-triazole | Fe(III) ions | Colorimetric and fluorescent detection sci-hub.se |
This table provides examples of other triazole-containing compounds that have been developed as chemosensors, illustrating the potential of the triazole moiety in this application.
Biochemical Research Tool Development (Mechanistic Studies Only)
The unique structural features of this compound also point towards its potential as a scaffold for the development of specialized tools for biochemical research, particularly in the realm of mechanistic studies.
Probes for Investigating Enzyme Inhibition Mechanisms at a Molecular Level
The 1,2,4-triazole ring is a well-known pharmacophore present in numerous enzyme inhibitors. nih.govmdpi.com Triazole derivatives have been shown to inhibit a wide range of enzymes through various mechanisms. nih.govresearchgate.netrsc.orgpensoft.net While this compound itself has not been extensively studied as an enzyme inhibitor, its structure suggests it could serve as a starting point for the design of probes to investigate enzyme inhibition.
By systematically modifying the core structure of this compound, researchers could develop a library of compounds to probe the active sites of enzymes and elucidate inhibition mechanisms at a molecular level.
Table 3: Enzyme Inhibition by Various Triazole Derivatives
| Triazole Derivative Class | Target Enzyme | Type of Inhibition |
| Thiazolo[3,2-b] nih.govmdpi.comtriazoles | Proteases and other enzymes | Inhibition correlated with lipophilicity mdpi.com |
| 1,2,4-Triazolylthioethanones | Acetylcholinesterase (AChE) | Competitive inhibition researchgate.net |
| Indolyl 1,2,4-triazoles | Cyclin-dependent kinases (CDK4/CDK6) | Potent inhibitory activity rsc.org |
| Bis-1,2,4-triazoles | Thymidine phosphorylase (TP) | Strong inhibitory activity nih.gov |
This table showcases the inhibitory activities of various triazole-containing compounds against different enzymes, highlighting the potential of the triazole scaffold in designing enzyme inhibitors.
Tools for Understanding Ligand-Protein Binding Events
The ability of the triazole moiety to participate in hydrogen bonding and coordination with metal ions makes it a valuable component in molecules designed to study ligand-protein interactions. nih.govmdpi.com Derivatives of this compound could be synthesized with reporter groups (e.g., fluorescent tags) to create molecular probes.
These probes could then be used in various biophysical assays, such as fluorescence polarization or surface plasmon resonance, to study the kinetics and thermodynamics of ligand binding to proteins in real-time. Such studies are crucial for understanding the molecular basis of biological processes and for the rational design of new therapeutic agents. tue.nl
Analytical Methodologies for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one from fluconazole (B54011) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, though Thin-Layer Chromatography (TLC) also serves as a valuable tool.
HPLC methods offer high resolution, sensitivity, and precision, making them the standard for the quantitative analysis of fluconazole impurities. ijrti.org The development of a robust HPLC method requires careful selection of the stationary and mobile phases to achieve adequate separation of all components.
Reversed-phase HPLC is the most common approach for analyzing this compound. Octadecylsilyl (ODS, C18) columns are widely used as the stationary phase due to their ability to effectively separate compounds of varying polarity. researchgate.netyu.edu.jo Mixed-mode columns, such as the Coresep 100, which combine reversed-phase and weak cation-exchange mechanisms, have also been successfully employed to enhance the separation of fluconazole and its basic impurities. helixchrom.com
The mobile phase composition is a critical factor that is optimized to achieve the desired retention and resolution. Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier. yu.edu.jo Both isocratic and gradient elution modes are utilized. Isocratic methods, using a constant mobile phase composition like methanol (B129727) and water (40:60, v/v), offer simplicity. researchgate.netyu.edu.jo However, gradient elution, where the mobile phase composition is changed over the course of the analysis, often provides superior resolution for complex mixtures of impurities. google.com For instance, a gradient system using a sodium acetate (B1210297) buffer as mobile phase A and an acetonitrile-methanol mixture as mobile phase B can effectively separate a wide range of fluconazole-related substances. google.com
Table 1: HPLC Stationary and Mobile Phases for the Analysis of Fluconazole and its Impurities
| Stationary Phase | Column Type | Mobile Phase System | Elution Mode | Reference |
|---|---|---|---|---|
| C18 | Reversed-Phase | Methanol / Water (40:60, v/v) | Isocratic | researchgate.net |
The choice of detector is crucial for both the quantification and identification of separated compounds.
UV Detection: Ultraviolet (UV) detection is the most common method for the quantitative analysis of this compound. The triazole chromophore allows for sensitive detection. Analyses are typically performed at a wavelength of around 260 nm, which provides good sensitivity for both fluconazole and its impurities. researchgate.netresearchgate.net A diode array detector (DAD) can be used to gather spectral data across a range of wavelengths, which helps in assessing peak purity and confirming the identity of the impurities against a reference standard. google.com
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the structural elucidation and confirmation of impurities. google.com While not typically used for routine quantitative analysis, it is invaluable during method development and for identifying unknown peaks that may arise during stability studies or from changes in the manufacturing process. The high sensitivity and specificity of LC-MS/MS can provide definitive identification of impurities like this compound, even at trace levels.
Gas chromatography is generally less suited for the direct analysis of polar, high-molecular-weight compounds like triazoles due to their low volatility. researchgate.net However, GC can be employed for specific applications, such as the analysis of more volatile precursors or if the analyte is derivatized to increase its volatility. ijrti.org While specific GC methods for this compound are not widely reported, GC-MS has been used for the analysis of fluconazole in biological matrices, suggesting its potential applicability for certain impurity-related investigations, particularly for identifying any volatile by-products from synthesis or degradation. researchgate.net
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the simultaneous separation and quantification of fluconazole and its impurities, including this compound. psu.eduresearchgate.net This technique is particularly useful for routine quality control, reaction monitoring, and rapid purity checks.
For the analysis of fluconazole and its related compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. psu.eduresearchgate.net A mobile phase consisting of butanol, water, and acetic acid (8:2:1 v/v/v) has been shown to effectively resolve fluconazole from its impurities. psu.eduresearchgate.net After development, visualization can be enhanced by dipping the plate in a suitable reagent, such as modified anisaldehyde, followed by heating. psu.edu Quantification is then performed using a densitometric scanner, typically at the wavelength of maximum absorbance, such as 254 nm. psu.eduresearchgate.net
Table 2: HPTLC Method for Fluconazole and its Impurities
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60 F254 | psu.eduresearchgate.net |
| Mobile Phase | Butanol : Water : Acetic Acid (8:2:1, v/v/v) | psu.eduresearchgate.net |
| Visualization | Modified anisaldehyde reagent followed by heating at 120°C | psu.edu |
| Quantification | Densitometric scanning by reflectance at 254 nm | psu.eduresearchgate.net |
High-Performance Liquid Chromatography (HPLC) Method Development
Quantitative Spectrophotometric Methods
While chromatographic methods are preferred for their ability to separate the analyte from other components, direct UV-Vis spectrophotometry can be used for the quantitative estimation of fluconazole in bulk or simple formulations where interference from impurities is minimal. ajprd.com However, for the specific quantification of an impurity like this compound, spectrophotometric methods are almost always coupled with a separation technique.
The use of a UV detector in an HPLC system is, in essence, a quantitative spectrophotometric method applied to the eluent. researchgate.net The detector measures the absorbance of the analyte as it passes through the flow cell, and the resulting peak area is proportional to its concentration. This approach leverages the inherent UV absorbance of the triazole ring structure for quantification.
Similarly, the densitometric scanning of HPTLC plates is a form of solid-phase spectrophotometry. psu.eduresearchgate.net After chromatographic separation, the spots are scanned with a light source, and the diffuse reflectance is measured. This provides a quantitative assessment of the amount of analyte present in each spot. psu.edu
Electrophoretic Techniques for Purity and Identity Confirmation
Electrophoretic techniques separate molecules based on their migration in an electric field. kau.edu.sa This migration is influenced by the molecule's charge, size, and shape. kau.edu.sa For a compound like this compound, the basic nitrogen atoms in the triazole rings can be protonated in an acidic buffer, rendering the molecule positively charged and thus amenable to electrophoretic separation.
While specific, validated electrophoretic methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of capillary electrophoresis (CE) are well-suited for its analysis. A hypothetical capillary zone electrophoresis (CZE) method could be developed for its purity and identity confirmation.
Capillary Zone Electrophoresis (CZE):
CZE is a high-efficiency separation technique that could be applied to the analysis of this compound. The separation would be based on the differential migration of the protonated form of the compound and any charged impurities in a capillary filled with a background electrolyte (BGE).
A study on the CZE of seven antifungal compounds, including fluconazole, demonstrated successful separation using a phosphate (B84403) buffer at low pH. nih.gov Such conditions would ensure the protonation of the triazole moieties. The analytical parameters from this study could serve as a starting point for developing a method for this compound.
Table 1: Exemplary Capillary Zone Electrophoresis Parameters for Triazole Compounds
| Parameter | Condition | Reference |
| Capillary | Fused Silica | nih.gov |
| Background Electrolyte (BGE) | 0.025 M Phosphate Buffer | nih.gov |
| pH | 2.30 | nih.gov |
| Applied Voltage | 20 kV | nih.gov |
| Temperature | 30 °C | nih.gov |
| Detection | UV Absorbance | nih.gov |
This table presents parameters used for the analysis of related triazole antifungals and serves as a model for the potential analysis of this compound.
The identity of the compound could be confirmed by comparing its migration time to that of a certified reference standard. Purity would be assessed by the presence of any additional peaks in the electropherogram, which would indicate the presence of impurities.
Purity Assessment and Impurity Profiling Methodologies (e.g., as a related compound in pharmaceutical synthesis)
In the context of pharmaceutical manufacturing, high-performance liquid chromatography (HPLC) is the predominant technique for purity assessment and impurity profiling of APIs and their intermediates. nih.govresearchgate.net Given that this compound is a direct precursor to fluconazole, the analytical methods developed for fluconazole and its related compounds are highly relevant. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing fluconazole and its impurities. nih.govijrpr.comrevistabiomedica.org These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile. nih.govijrpr.com Detection is usually performed using a UV detector at a wavelength where the triazole chromophore absorbs, typically around 260 nm. ijrpr.com
The purity of this compound would be determined by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves the identification and quantification of each impurity.
Impurity Profiling in Fluconazole Synthesis:
Several impurities are known to arise during the synthesis of fluconazole. researchgate.net While this compound is an intermediate, unreacted starting materials or by-products from its synthesis could be carried over. For instance, incomplete reaction of 2-chloro-1-(2,4-difluorophenyl)ethanone with 1,2,4-triazole (B32235) could lead to impurities.
A validated HPLC method for fluconazole and its related compounds (A, B, and C) provides a framework for the type of system that would be employed. ijrpr.com
Table 2: HPLC Method Parameters for the Analysis of Fluconazole and Related Compounds
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | ijrpr.com |
| Mobile Phase | Methanol and Water (40:60, v/v) | ijrpr.com |
| Flow Rate | Isocratic | ijrpr.com |
| Detection | UV at 260 nm | ijrpr.com |
| Linearity Range (Fluconazole) | 0.05-0.15 mg/ml | ijrpr.com |
| Accuracy (Fluconazole) | 99.3% | ijrpr.com |
This table details a validated HPLC method for fluconazole, which is indicative of the approach for its intermediate, this compound.
Another study details a High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous quantification of fluconazole and its impurities, which could also be adapted. psu.edu
Table 3: HPTLC Method for Fluconazole Impurity Profiling
| Parameter | Condition | Reference |
| Stationary Phase | Silica gel 60 F254 TLC plates | psu.edu |
| Mobile Phase | Butanol: Water: Acetic Acid (8:2:1 v/v) | psu.edu |
| Detection | Densitometric scanning at 254 nm | psu.edu |
| LOD (Fluconazole) | 91.39 ng/spot | psu.edu |
| LOQ (Fluconazole) | 304.66 ng/spot | psu.edu |
This table provides an alternative chromatographic approach for purity and impurity analysis.
The identification of unknown impurities often requires more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide molecular weight information to help elucidate the structure of the impurity.
Future Research Directions and Emerging Trends for 1,3 Bis 1,2,4 Triazol 1 Yl Propan 2 One
Development of Novel and More Efficient Synthetic Routes
Emerging synthetic strategies that could be applied include:
Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction rates and improve yields in the synthesis of various triazole derivatives, offering a promising avenue for optimizing the production of the title compound. researchgate.netnih.gov
Mechanochemistry: Solid-state reactions induced by mechanical force can offer solvent-free or low-solvent synthetic pathways, representing a significant advancement in green chemistry. mdpi.com
One-Pot, Multi-Component Reactions: The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, could streamline the synthesis. Catalyst-controlled regioselective cycloaddition reactions are a particularly promising area for creating complex triazoles with high efficiency. isres.org
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher purity, better yields, and safer operation for scaling up production.
Exploration of Uncharted Reactivity Pathways and Derivatizations
The primary documented reactivity of 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one involves the transformation of its central ketone group to form the tertiary alcohol found in fluconazole (B54011) and its analogues. google.comsemanticscholar.org However, the full reactive potential of this molecule remains largely untapped.
Future explorations are expected to focus on:
Novel Ketone Transformations: Beyond simple reduction and addition, the ketone moiety can participate in a wide range of reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These transformations would yield novel classes of molecules with the bis-triazole backbone, opening doors to new applications.
Derivatization of the Triazole Rings: The triazole rings themselves can be functionalized. While the 1,2,4-triazole (B32235) ring is generally stable, it can undergo electrophilic substitution at its nitrogen atoms under certain conditions. nih.gov This could be used to attach further functional groups, modulating the compound's properties.
Scaffolding for Hybrid Molecules: The compound is an ideal scaffold for creating complex hybrid molecules. By combining the bis-triazole core with other pharmacologically active moieties, researchers can develop new chemical entities with potentially synergistic or novel biological activities, a strategy that has proven effective in developing new anticancer agents. nih.govnih.gov
Advanced Computational Predictions for Novel Applications
Computational chemistry provides powerful tools to predict the properties and potential applications of molecules, thereby guiding and accelerating experimental research. For this compound, advanced computational methods are poised to play a crucial role.
| Computational Method | Potential Application for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of novel derivatives against various targets (e.g., antifungal, anticancer) by correlating structural features with activity data, as has been done for related fluconazole derivatives. semanticscholar.orgresearchgate.net |
| Density Functional Theory (DFT) | Elucidate the electronic structure, analyze intermolecular interactions, and predict reactivity hotspots within the molecule. nih.govmdpi.com This can guide the design of new reactions and supramolecular assemblies. |
| Molecular Docking | Screen the compound and its virtual derivatives against libraries of biological targets (e.g., enzymes, receptors) to identify potential new therapeutic applications, such as anticancer or neuroprotective agents. nih.govturkjps.org |
| Ab Initio Quantum Mechanics | Perform high-level calculations to precisely model transition states and reaction pathways, providing deep insight into stereoelectronic effects that govern the reactivity of the central ketone. pitt.edu |
These computational approaches will be instrumental in identifying the most promising derivatives for synthesis and testing, saving significant time and resources.
Integration into Supramolecular Chemistry and Self-Assembly
The structure of this compound, with its two triazole rings containing a total of six nitrogen atoms, makes it an exceptional candidate for use in supramolecular chemistry. These nitrogen atoms can act as hydrogen bond acceptors or as coordination sites for metal ions.
Future research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule can function as a multidentate ligand, linking metal centers to form extended one-, two-, or three-dimensional networks. These materials have diverse applications in gas storage, separation, and catalysis. The ability of similar triazole derivatives to form stable dimeric building blocks with copper ions highlights this potential. mdpi.com
Self-Assembled Systems: Through non-covalent interactions like hydrogen bonding and π-π stacking, the compound could self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or discrete molecular capsules.
Functional Supramolecular Conjugates: The triazole moieties can serve as versatile linkers in complex donor-acceptor systems, a key concept in the design of molecular electronics and artificial photosynthetic systems. nih.gov
Expanding Roles in Diverse Fields of Materials Science and Catalysis
The unique properties of the 1,2,4-triazole ring suggest that this compound and its derivatives could find applications far beyond medicine. nih.gov
Materials Science: Given the high nitrogen content and inherent thermal stability of the triazole ring system, derivatives of this compound could be investigated as precursors for nitrogen-rich energetic materials. rsc.org The conjugated system also opens up possibilities in the field of photochemistry and optical materials. mdpi.comresearchgate.net
Catalysis: The triazole rings are precursors to N-heterocyclic carbenes (NHCs), a dominant class of organocatalysts. The bis-triazole structure of the title compound could be used to generate novel bidentate NHC ligands. These ligands can coordinate to transition metals to form catalysts for a wide range of organic transformations, including asymmetric catalysis. isres.org
Fundamental Studies on the Electronic and Stereoelectronic Effects of the Triazole Ring in Complex Systems
A deeper understanding of the fundamental electronic properties of the molecule is crucial for unlocking its full potential. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, are particularly relevant. wikipedia.orgyoutube.com
Key areas for fundamental study include:
Influence on Carbonyl Reactivity: The two flanking triazole rings exert powerful electronic effects on the central ketone. They are π-deficient, electron-withdrawing systems that can act as intermediate electron acceptors, influencing the electrophilicity of the carbonyl carbon. nih.govnih.gov
Stereoelectronic Control: The three-dimensional orientation of the triazole rings relative to the carbonyl group's π-system can create a highly specific electronic environment. This can lead to facial selectivity in nucleophilic attacks on the ketone, a phenomenon well-studied in other cyclic systems. pitt.edu Advanced computational and spectroscopic studies could map the orbital interactions responsible for this control.
A summary of the key electronic features of the 1,2,4-triazole ring provides context for these future studies.
| Electronic Property | Description |
| Aromaticity | The five-membered ring contains six delocalized π-electrons, conferring aromatic stability. nih.gov |
| Electron Density | The presence of three electronegative nitrogen atoms makes the ring system π-deficient, influencing its reactivity and ability to engage in hydrogen bonding and metal coordination. nih.gov |
| Reactivity | Electrophilic substitution typically occurs at the nitrogen atoms, while the electron-deficient carbon atoms are susceptible to nucleophilic attack under certain conditions. nih.gov |
| Bridging Ligand | The triazole ring can act as a bridge in electron donor-acceptor conjugates, where its electronic properties can be tuned by altering the connectivity. nih.gov |
By pursuing these research avenues, the scientific community can transform this compound from a simple synthetic intermediate into a versatile platform for innovation in medicine, materials science, and catalysis.
Q & A
Basic: What synthetic methodologies are commonly employed for 1,3-Bis(1,2,4-triazol-1-yl)propan-2-one, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions between triazole derivatives and propan-2-one precursors. For example, refluxing triazole derivatives with ketone-containing substrates in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) is a standard approach. Reaction optimization includes adjusting stoichiometry, temperature (reflux vs. room temperature), and solvent polarity to enhance yield. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Similar protocols are validated in triazole-based syntheses, such as fluconazole derivatives .
Basic: Which spectroscopic techniques are critical for confirming the structural identity of this compound?
Key techniques include:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with triazole protons resonating at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for distinguishing stereoisomers or tautomeric forms. For example, in fluconazole analogs, crystallography revealed dihedral angles between triazole rings and central ketone groups (26.0–68.5°), influencing molecular packing and stability . Data refinement using software like SHELXL ensures accuracy, particularly for resolving disorder in flexible moieties .
Advanced: What experimental strategies are used to investigate polymorphism in triazole-containing ketones like this compound?
Polymorph screening involves:
- Solvent Evaporation : Crystallizing the compound from diverse solvents (e.g., water, DMF) to isolate different crystalline forms .
- Thermal Analysis : Differential scanning calorimetry (DSC) detects phase transitions, while thermogravimetric analysis (TGA) assesses stability .
- Powder XRD : Compares diffraction patterns to identify distinct lattice arrangements .
Advanced: How does this compound interact with transition metals, and what are its coordination modes?
The triazole nitrogen atoms act as Lewis bases, forming coordination complexes with metals like nickel(II). In such complexes, the compound may adopt κ² or κ⁴ binding modes, bridging multiple metal centers. For example, nickel complexes exhibit distorted octahedral geometries, with acetato ligands occupying axial positions . Spectroscopic (UV-Vis, EPR) and magnetic susceptibility studies further elucidate electronic structures .
Advanced: How are molecular docking and binding assays applied to study the bioactivity of this compound analogs?
- Molecular Docking : Predicts binding poses with target proteins (e.g., fungal CYP51 enzymes) by simulating interactions via hydrogen bonds, π-π stacking, or hydrophobic contacts. Software like AutoDock Vina optimizes ligand-receptor affinity .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (Ka, Kd) in real-time .
- Enzyme Inhibition Assays : Measures IC50 values using fluorogenic substrates to validate computational predictions .
Data Contradiction Analysis: How should researchers resolve discrepancies in reported solubility or stability data for this compound?
- Controlled Replication : Standardize solvent systems (e.g., aqueous buffers vs. organic solvents) and temperature .
- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or polymorphic changes under varying conditions .
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity analysis vs. DSC thermal profiles) .
Advanced: What role does computational chemistry play in designing derivatives of this compound with enhanced properties?
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to guide synthetic prioritization .
- QSAR Modeling : Correlates structural features (e.g., substituent electronegativity) with bioactivity or solubility .
- Molecular Dynamics (MD) : Simulates stability in biological membranes or solvent environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
